molecular formula C21H13ClO3 B3041193 3-(4-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one CAS No. 262591-06-0

3-(4-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one

Cat. No.: B3041193
CAS No.: 262591-06-0
M. Wt: 348.8 g/mol
InChI Key: YMDOUFPYUBAQBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one is a synthetic organic compound belonging to the class of flavonoids. This compound is characterized by the presence of a chromen-2-one core structure, substituted with a 4-chlorophenyl group at the 3-position, a hydroxy group at the 7-position, and a phenyl group at the 4-position. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route includes the following steps:

    Aldol Condensation: The reaction between 4-chlorobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide to form 3-(4-chlorophenyl)-1-phenylprop-2-en-1-one.

    Cyclization: The intermediate 3-(4-chlorophenyl)-1-phenylprop-2-en-1-one undergoes cyclization with salicylaldehyde in the presence of a catalyst such as piperidine to form the chromen-2-one core structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as ammonia or thiourea in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 3-(4-chlorophenyl)-7-oxo-4-phenylchromen-2-one.

    Reduction: Formation of 3-(4-chlorophenyl)-7-hydroxy-4-phenylchroman-2-one.

    Substitution: Formation of 3-(4-aminophenyl)-7-hydroxy-4-phenylchromen-2-one or 3-(4-thiophenyl)-7-hydroxy-4-phenylchromen-2-one.

Scientific Research Applications

3-(4-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.

    Biology: Studied for its antioxidant properties and potential to scavenge free radicals.

    Medicine: Investigated for its anti-inflammatory and anticancer activities, particularly in the inhibition of cancer cell proliferation.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxy group at the 7-position can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

    Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways such as the PI3K/Akt pathway.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one: Similar structure but with a methoxy group instead of a hydroxy group at the 7-position.

    3-(4-Bromophenyl)-7-hydroxy-4-phenylchromen-2-one: Similar structure but with a bromine atom instead of a chlorine atom in the phenyl group.

    3-(4-Chlorophenyl)-7-hydroxy-4-(4-methoxyphenyl)chromen-2-one: Similar structure but with an additional methoxy group in the phenyl group.

Uniqueness

3-(4-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both a hydroxy group and a chlorine atom enhances its antioxidant and anticancer properties compared to similar compounds.

Properties

IUPAC Name

3-(4-chlorophenyl)-7-hydroxy-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClO3/c22-15-8-6-14(7-9-15)20-19(13-4-2-1-3-5-13)17-11-10-16(23)12-18(17)25-21(20)24/h1-12,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDOUFPYUBAQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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